Product packaging for WK-X-34(Cat. No.:CAS No. 908859-10-9)

WK-X-34

Cat. No.: B1683593
CAS No.: 908859-10-9
M. Wt: 595.7 g/mol
InChI Key: WKEBQZAUNGERGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WK-X-34 is a third-generation P-glycoprotein (P-gp/ABCB1) inhibitor recognized for its potent activity in reversing multidrug resistance (MDR) in cancer research . Its core research value lies in its mechanism as a dual inhibitor, effectively blocking the efflux function of both P-gp and the Breast Cancer Resistance Protein (BCRP/ABCG2) . By inhibiting these key ATP-binding cassette (ABC) transporters, this compound increases the intracellular accumulation of various chemotherapeutic agents, such as doxorubicin and paclitaxel, thereby helping to overcome transporter-mediated drug resistance in vitro . This makes it a valuable tool compound for studying drug transport across biological barriers, including intestinal epithelia using models like Caco-2 cell monolayers, and for investigating strategies to improve the efficacy of anticancer drugs . The compound features a dimethoxy-substituted tetrahydroisoquinoline scaffold, a privileged structure common to many potent third-generation P-gp inhibitors . Recent research has focused on structural derivatives of this compound, such as the adamantane derivative PID-9, to develop inhibitors with even higher MDR reversal activity and lower cytotoxicity . This compound is provided for research purposes to advance the study of MDR mechanisms and the development of novel chemosensitizers. This product is intended for laboratory research only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H37N3O6 B1683593 WK-X-34 CAS No. 908859-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

908859-10-9

Molecular Formula

C35H37N3O6

Molecular Weight

595.7 g/mol

IUPAC Name

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C35H37N3O6/c1-41-30-14-11-25(20-31(30)42-2)34(39)37-29-8-6-5-7-28(29)35(40)36-27-12-9-23(10-13-27)15-17-38-18-16-24-19-32(43-3)33(44-4)21-26(24)22-38/h5-14,19-21H,15-18,22H2,1-4H3,(H,36,40)(H,37,39)

InChI Key

WKEBQZAUNGERGA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WKX34;  WKX-34;  WKX 34;  WK-X-34;  WK-X 34;  WK-X34.

Origin of Product

United States

Wk X 34 As a Potent Modulator of Abc Transporters

Identification and Classification of WK-X-34

This compound has been identified as a compound with inhibitory activity against ABC transporters. Its characterization places it within a later generation of modulators developed to overcome the limitations of earlier compounds.

This compound as a Third-Generation P-glycoprotein Inhibitor

Based on its potency and characteristics, this compound is classified as a third-generation inhibitor of P-glycoprotein. nih.gov Third-generation P-gp inhibitors were developed with the aim of achieving higher potency and greater specificity for P-gp compared to the first and second generations, potentially leading to more effective reversal of P-gp-mediated MDR with fewer off-target effects. nih.gov

Dual Inhibitory Activity Against P-glycoprotein and Breast Cancer Resistance Protein

Beyond its activity against P-glycoprotein, research has shown that this compound possesses dual inhibitory activity, also targeting the Breast Cancer Resistance Protein (BCRP). This dual inhibition is noteworthy as both P-gp and BCRP can contribute to MDR, and inhibiting both transporters simultaneously could potentially offer a broader spectrum of MDR reversal. Studies have demonstrated this compound's ability to inhibit the efflux of substrates transported by both P-gp and BCRP in cellular models. For instance, this compound has been shown to reduce the IC50 of tozasertib (B1683946) in ABCG2-transduced cells, indicating ABCG2 inhibition.

Comparative Analysis with Other ABC Transporter Modulators

This compound's activity has been compared to that of other known ABC transporter modulators to understand its relative potency and profile.

Comparison with Cyclosporin A, GF120918, LY335979, XR9576, VX-710, and OC144-093

Comparative studies have evaluated the inhibitory activities of this compound alongside other P-gp inhibitors, including Cyclosporin A (a first-generation inhibitor), VX-710 (biricodar, a second-generation inhibitor), and third-generation inhibitors such as GF120918 (elacridar), LY335979 (zosuquidar), XR9576 (tariquidar), and OC144-093 (ontogen). nih.gov

Research using Caco-2 cell monolayers, a common model for studying intestinal drug transport and the impact of efflux transporters, has provided insights into the relative potencies of these compounds in inhibiting P-gp-mediated transport of substrates like paclitaxel (B517696). nih.gov These studies indicate that third-generation inhibitors, including GF120918, LY335979, and XR9576, generally exhibit potent inhibitory activities on P-gp, often with lower IC50 values compared to first- and second-generation inhibitors like Cyclosporin A and VX-710. nih.gov this compound has also been included in these comparisons, with reported IC50 values for inhibiting the transport of P-gp and BCRP substrates.

Data from these comparative analyses can be summarized to highlight the differences in inhibitory potency:

CompoundClassification (Generation)P-gp Inhibition (e.g., Paclitaxel efflux) IC50BCRP Inhibition (e.g., Mitoxantrone (B413) efflux) IC50
Cyclosporin AFirstHigherNot primarily known as BCRP inhibitor
VX-710SecondModerateActivity noted in some contexts
GF120918ThirdPotentPotent
LY335979ThirdPotentLimited or no significant effect
XR9576ThirdPotentActivity noted in some contexts
OC144-093ThirdPotentLimited or no significant effect on MRP1
This compoundThirdPotentPotent

Note: IC50 values can vary depending on the specific cell line, substrate, and experimental conditions used in different studies. The table provides a general indication of relative potency based on research findings.

Comparison with Verapamil in MDR Reversal Activity

Verapamil, a first-generation P-gp inhibitor, is another compound against which the MDR reversal activity of newer modulators like this compound is often compared. Studies evaluating the ability of compounds to restore sensitivity to chemotherapeutic drugs in resistant cell lines utilize parameters such as the reversal fold (RF). Research has shown that this compound is effective in reversing MDR mediated by P-gp. In comparisons, this compound has demonstrated potent MDR reversal activity. For instance, a study investigating derivatives of this compound noted that a synthesized compound exhibited superior MDR reversal activity compared to both Verapamil and the parent compound this compound, highlighting this compound's standing relative to a well-established first-generation modulator like Verapamil.

Selectivity Profile of this compound Towards ABC Transporters

The selectivity of an ABC transporter modulator is crucial for minimizing off-target effects and potential drug-drug interactions. This compound is characterized by its dual inhibitory activity against both P-gp and BCRP. While some third-generation inhibitors like LY335979 have shown higher selectivity for P-gp, this compound's profile includes significant inhibition of both transporters.

Selective Modulation of P-glycoprotein and Breast Cancer Resistance Protein

Multiple studies highlight this compound's inhibitory effects on P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). nih.govresearcher.lifemedkoo.comlongdom.org In vitro studies using P-gp overexpressing human ovarian cancer cells (A2780/Adr) demonstrated that this compound significantly increased the intracellular accumulation of P-gp substrates like 99mTc-Sestamibi and daunorubicin (B1662515). nih.govresearcher.lifeaacrjournals.org The potency of this compound in inhibiting P-gp activity was shown to be in the nanomolar range, with reported IC50 values as low as 82.1 ± 6 nM in daunorubicin accumulation assays. nih.govresearcher.life

Interaction with BCRP has also been confirmed. This compound inhibited the accumulation of the BCRP substrate mitoxantrone in BCRP-overexpressing cells (MCF7/mx). nih.govresearcher.liferesearchgate.net The IC50 value for BCRP inhibition by this compound was reported to be in the micromolar range (26.5 ± 4.6 µM). nih.govresearcher.life These findings indicate that this compound acts as a dual inhibitor of both P-gp and BCRP, albeit with a higher potency towards P-gp in the tested in vitro models. nih.govnih.gov

In vivo evaluations using human ovarian cancer xenograft models in mice further supported this compound's ability to modulate P-gp and BCRP. Pretreatment with this compound led to a significant increase in the uptake of 99mTc-Sestamibi in P-gp-overexpressing tumors, as well as in the brain and intestine. nih.govresearcher.life This increased accumulation is consistent with the inhibition of efflux transporters in these tissues. nih.govresearcher.lifemdpi.com

Detailed Research Findings on P-gp and BCRP Modulation:

In vitro studies comparing this compound with other known modulators like Verapamil and Cyclosporine A showed that this compound was more effective in increasing the accumulation of 99mTc-Sestamibi in P-gp overexpressing cells. aacrjournals.org For instance, at 10 µM, this compound increased relative 99mTc-Sestamibi accumulation from 0.6% to 5.5% in A2780Adr cells, comparable to sensitive A2780 cells (5.9%), while Cyclosporine A only increased accumulation to 3.3% and Verapamil had no significant effect (1.0%). aacrjournals.org

Data Table 1: In Vitro P-gp Modulation by this compound and Comparators

CompoundCell LineSubstrateEffect on Accumulation (at 10 µM)IC50 (P-gp Inhibition)
This compoundA2780Adr99mTc-SestamibiIncreased (0.6% to 5.5%)416 nM aacrjournals.org
Cyclosporine AA2780Adr99mTc-SestamibiIncreased (to 3.3%)-
VerapamilA2780Adr99mTc-SestamibiNo significant effect (1.0%)-
This compoundA2780/AdrDaunorubicinInhibition of efflux82.1 ± 6 nM nih.govresearcher.life

Data Table 2: In Vitro BCRP Modulation by this compound

CompoundCell LineSubstrateEffect on AccumulationIC50 (BCRP Inhibition)
This compoundMCF7/mxMitoxantroneInhibition of efflux26.5 ± 4.6 µM nih.govresearcher.life

In vivo studies demonstrated a significant increase in the area under the curve (AUC) for 99mTc-Sestamibi in A2780/Adr xenograft tumors (136% of controls), brain (147%), and intestine (138%) after administration of this compound (20 mg/kg i.p.). nih.govresearcher.life

Lack of Significant Interaction with MRP1, MRP2, and MRP3 Transporters

Crucially, research indicates that this compound does not exhibit significant inhibitory activity against Multidrug Resistance-Associated Proteins (MRP) 1, 2, and 3 (also known as ABCC1, ABCC2, and ABCC3). nih.govuni-bonn.deresearcher.lifeaacrjournals.org In efflux assays using cell lines transfected with MRP1, MRP2, and MRP3, this compound (at concentrations ranging from 10 to 200 µM) did not inhibit the efflux of the substrate 5-CFDA. nih.govresearcher.lifeaacrjournals.orgresearchgate.net This selectivity profile, primarily modulating P-gp and BCRP without significant interaction with MRP transporters, distinguishes this compound from some other modulators like Verapamil and Cyclosporine A, which have shown interactions with MRP transporters. aacrjournals.org

Detailed Research Findings on MRP Interactions:

Studies utilizing the 5-CFDA efflux assay in transfected cell lines specifically designed to express high levels of individual MRP transporters (MRP1 transfected HeLa cells, and MRP2 and MRP3 transfected MDCK cells) showed that this compound did not significantly alter 5-CFDA accumulation. nih.govresearcher.lifeaacrjournals.orgresearchgate.net This suggests a lack of notable interaction with these specific MRP isoforms.

Data Table 3: In Vitro Interaction with MRP Transporters

CompoundCell Lines TestedAssayObserved Effect on Efflux (at 10-200 µM)
This compoundMRP1-HeLa, MRP2-MDCK, MRP3-MDCK5-CFDA effluxNo significant inhibition

This selective modulation profile, potently inhibiting P-gp and BCRP while showing no significant interaction with MRP1, MRP2, and MRP3, suggests this compound as a potentially valuable tool for studying the specific roles of P-gp and BCRP in drug transport and multidrug resistance, and highlights its specificity compared to broader ABC transporter inhibitors. nih.govuni-bonn.deaacrjournals.org

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound9554 wikipedia.org
P-glycoprotein (P-gp)-
BCRP (ABCG2)-
MRP1 (ABCC1)-
MRP2 (ABCC2)-
MRP3 (ABCC3)-
99mTc-Sestamibi161983 aacrjournals.org
Daunorubicin3030345 nih.gov
Mitoxantrone4214 nih.gov
5-CFDA65247 aacrjournals.org
Verapamil5647 aacrjournals.org
Cyclosporine A5288856 aacrjournals.org
Topotecan60700 mdpi.com
SN-38104848 nih.gov
Sulfasalazine5325 nih.gov
Paclitaxel36314 mdpi.com
Doxorubicin31703 researchgate.net
Rhodamine 12323674472 researchgate.net
Methotrexate126941 aacrjournals.org
Pantoprazole4672 aacrjournals.org
Omeprazole4594 aacrjournals.org
GF120918 (Elacridar)123741 nih.gov
LY335979 (Zosuquidar)6918340 nih.gov
XR9576 (Tariquidar)6918340 nih.gov
VX-710135401417 mdpi.com
OC144-0939906724 mdpi.com
Novobiocin5353 uni-bonn.de
Pralatrexate10199330 cancercareontario.ca
Daidzein5281708 nih.gov
Estrone-3-sulfate12304814 nih.gov
Ciprofloxacin2765 nih.gov
Nitrofurantoin6710 nih.gov
PID-9157099725 nih.gov

This compound is a synthetic chemical compound characterized as a novel modulator of ATP-binding cassette (ABC) transporters. nih.govuni-bonn.deaacrjournals.org These transporters play a critical role in cellular efflux mechanisms and are frequently implicated in the development of multidrug resistance (MDR) in various diseases, particularly cancer. nih.govresearchgate.net The interest in this compound stems from its potential to circumvent transporter-mediated drug resistance by inhibiting the efflux activity of specific ABC proteins. nih.govnih.gov Chemically, this compound is an anthranilic-acid derivative, also identified by codes such as CHEMBL247473 and CAS# 908859-10-9. nih.govontosight.aimedkoo.com Its structure contains key moieties, including an isoquinoline (B145761) core and phenylcarbamoyl groups, which are thought to contribute to its biological interactions. ontosight.ai

Selective Modulation of P-glycoprotein and Breast Cancer Resistance Protein

Extensive research has demonstrated that this compound is a potent inhibitor of two key ABC transporters: P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). nih.govresearcher.lifemedkoo.comlongdom.org Studies conducted in vitro using various cell lines, including human ovarian cancer cells overexpressing P-gp (A2780/Adr) and cells overexpressing BCRP (MCF7/mx), have provided detailed insights into this modulation. nih.govresearcher.lifeaacrjournals.org

In P-gp overexpressing cells, this compound significantly enhanced the intracellular accumulation of known P-gp substrates, such as 99mTc-Sestamibi and daunorubicin, effectively reversing the efflux mediated by the transporter. nih.govresearcher.lifeaacrjournals.org The potency of this compound in inhibiting P-gp function has been quantified by its half-maximal inhibitory concentration (IC50) values, which are in the nanomolar range. For instance, an IC50 of 82.1 ± 6 nM was reported for the inhibition of daunorubicin efflux in A2780/Adr cells. nih.govresearcher.life Comparative studies indicated that this compound was more effective at increasing intracellular substrate accumulation than other modulators like Verapamil and Cyclosporine A in certain cell models. aacrjournals.org

Data Table 1: In Vitro P-gp Modulation by this compound and Comparators

CompoundCell LineSubstrateEffect on Accumulation (at 10 µM)IC50 (P-gp Inhibition)
This compoundA2780Adr99mTc-SestamibiIncreased (0.6% to 5.5%)416 nM aacrjournals.org
Cyclosporine AA2780Adr99mTc-SestamibiIncreased (to 3.3%)-
VerapamilA2780Adr99mTc-SestamibiNo significant effect (1.0%)-
This compoundA2780/AdrDaunorubicinInhibition of efflux82.1 ± 6 nM nih.govresearcher.life

This compound also demonstrates inhibitory activity against BCRP. Studies using BCRP-overexpressing MCF7/mx cells showed that this compound could inhibit the efflux of the BCRP substrate mitoxantrone. nih.govresearcher.liferesearchgate.net The IC50 for BCRP inhibition by this compound was found to be in the micromolar range, reported as 26.5 ± 4.6 µM. nih.govresearcher.life This indicates that while this compound modulates both transporters, it exhibits higher potency towards P-gp in these experimental settings. nih.govnih.gov

Data Table 2: In Vitro BCRP Modulation by this compound

CompoundCell LineSubstrateEffect on AccumulationIC50 (BCRP Inhibition)
This compoundMCF7/mxMitoxantroneInhibition of efflux26.5 ± 4.6 µM nih.govresearcher.life

In vivo studies using human ovarian cancer xenograft models in mice have corroborated the in vitro findings, showing that this compound administration leads to increased accumulation of the P-gp substrate 99mTc-Sestamibi in resistant tumors, as well as in the brain and intestine, consistent with transporter inhibition in these tissues. nih.govresearcher.lifemdpi.com

Lack of Significant Interaction with MRP1, MRP2, and MRP3 Transporters

A notable characteristic of this compound's interaction profile with ABC transporters is its apparent lack of significant inhibitory effect on Multidrug Resistance-Associated Proteins (MRP) 1, MRP2, and MRP3 (ABCC1, ABCC2, and ABCC3). nih.govuni-bonn.deresearcher.lifeaacrjournals.org Investigations using cell lines specifically transfected to overexpress individual MRP transporters, such as MRP1-transfected HeLa cells and MRP2- and MRP3-transfected MDCK cells, have been conducted to assess these interactions. nih.govresearcher.lifeaacrjournals.orgresearchgate.net

In efflux assays utilizing the substrate 5-CFDA, this compound, even at relatively high concentrations (up to 200 µM), did not significantly inhibit the efflux mediated by MRP1, MRP2, or MRP3. nih.govresearcher.lifeaacrjournals.orgresearchgate.net This indicates a degree of selectivity in its modulation of ABC transporters, primarily targeting P-gp and BCRP. This selective profile differentiates this compound from some other known ABC transporter modulators that may interact more broadly with the MRP family. aacrjournals.org

Data Table 3: In Vitro Interaction with MRP Transporters

CompoundCell Lines TestedAssayObserved Effect on Efflux (at 10-200 µM)
This compoundMRP1-HeLa, MRP2-MDCK, MRP3-MDCK5-CFDA effluxNo significant inhibition

The selective modulation of P-gp and BCRP, coupled with the lack of significant interaction with MRP1, MRP2, and MRP3, positions this compound as a valuable compound for researchers investigating the specific roles of P-gp and BCRP in drug disposition and resistance mechanisms. nih.govuni-bonn.deaacrjournals.org

Mechanistic Elucidation of Wk X 34 S Biological Activity

Inhibition of Efflux Pump Function

WK-X-34 has been shown to directly inhibit the efflux activity of both P-glycoprotein and Breast Cancer Resistance Protein. nih.govmedkoo.comnih.govtargetmol.comtargetmol.com This inhibitory effect is crucial in overcoming the reduced intracellular drug concentrations observed in multidrug-resistant cancer cells.

Direct Inhibition of P-glycoprotein Efflux Activity

Research indicates that this compound is a potent inhibitor of P-glycoprotein (P-gp), also known as ABCB1. nih.govnih.govsemanticscholar.orgrsc.org Studies using P-gp overexpressing cell lines, such as the human ovarian cancer cell line A2780/Adr and SW620/AD300 cells, have demonstrated that this compound can effectively inhibit the efflux function of P-gp. nih.govnih.govuni-bonn.deaacrjournals.org This inhibition has been evaluated through various methods, including the measurement of intracellular accumulation of P-gp substrates. nih.govnih.govaacrjournals.org For instance, this compound significantly increased the accumulation of daunorubicin (B1662515) and rhodamine 123 in P-gp overexpressing cells. nih.govnih.govuni-bonn.de The inhibitory activity of this compound on P-gp has been quantified, with reported IC50 values in the nanomolar range. nih.govaacrjournals.org

Direct Inhibition of Breast Cancer Resistance Protein Efflux Activity

In addition to its effects on P-gp, this compound also acts as an inhibitor of Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.govmedkoo.comnih.govtargetmol.comtargetmol.com Studies utilizing BCRP-overexpressing cell lines, such as MCF7/mx cells, have shown that this compound can inhibit BCRP-mediated efflux. nih.govnih.govuni-bonn.de This has been demonstrated through assays measuring the accumulation and efflux of BCRP substrates like mitoxantrone (B413). nih.govnih.gov The inhibitory potency of this compound against BCRP has been reported with IC50 values in the micromolar range, indicating that it is generally more potent against P-gp than BCRP. nih.gov

Modulation of Substrate Accumulation

The inhibition of efflux pumps by this compound directly results in the increased intracellular accumulation of their respective substrates. This enhanced accumulation is a key factor in reversing multidrug resistance and improving the effectiveness of co-administered chemotherapy drugs that are substrates of P-gp or BCRP. nih.govnih.govnih.gov

Enhanced Intracellular Accumulation of P-glycoprotein Substrates (e.g., Daunorubicin, Paclitaxel (B517696), Rhodamine 123, 99mTc-Sestamibi)

This compound has been shown to significantly enhance the intracellular accumulation of various P-gp substrates in resistant cell lines. For example, studies have demonstrated increased intracellular levels of daunorubicin in P-gp overexpressing cells when treated with this compound. nih.govnih.govuni-bonn.de Similarly, the accumulation of rhodamine 123, another P-gp substrate, is significantly enhanced in resistant cells in the presence of this compound. researchgate.netnih.govnih.govplos.orgaacrjournals.orgnih.gov While paclitaxel is a known P-gp substrate, and this compound is discussed in the context of paclitaxel resistance and transport, direct data showing enhanced intracellular accumulation of paclitaxel specifically due to this compound treatment was not explicitly detailed in the provided snippets, although related studies with other inhibitors support this general mechanism. semanticscholar.orgmdpi.comfrontiersin.orgresearchgate.net Accumulation of 99mTc-Sestamibi, a radiopharmaceutical substrate for P-gp, has also been shown to be significantly increased in P-gp overexpressing cells and in xenograft tumors upon treatment with this compound. nih.govnih.govuni-bonn.deaacrjournals.orgresearchgate.netgotriple.eusnmjournals.org

Here is a summary of enhanced substrate accumulation observed with this compound:

SubstrateEfflux TransporterCell Line / ModelObserved EffectSource(s)
DaunorubicinP-gpA2780/Adr cells, SW620/AD300 cellsSignificantly enhanced intracellular accumulation nih.govnih.govuni-bonn.de
Rhodamine 123P-gpSW620/AD300 cells, A2780/T cellsSignificantly enhanced intracellular accumulation nih.govplos.org
99mTc-SestamibiP-gpA2780/Adr cells, A2780/Adr xenograftsSignificantly increased accumulation nih.govnih.govuni-bonn.deaacrjournals.orgresearchgate.netgotriple.eu

Q & A

Q. How should this compound be integrated into in vitro absorption studies to assess pharmacokinetic interactions?

  • Methodological Answer : Use Caco-2 cell monolayers or wild-type (WT) murine models to measure absorption rates (V) with and without this compound. In WT mice, systemic concentrations (Csys) and portal vein concentrations (Cpv) are compared under different inhibitor conditions. For example, this compound increased absorption rates by 1.8-fold in WT mice compared to mdr1a/1b KO models, indicating ABCG2-specific inhibition .
  • Key Data :
ConditionV (nmol/min/kg)n
WT + this compound12.3 ± 1.25
WT (control)6.8 ± 0.95

Q. What are the standard protocols for validating this compound’s inhibitory efficacy in flow cytometry experiments?

  • Methodological Answer : Co-stain cells with ABCG2 substrates (e.g., Hoechst 33342) and this compound. Measure fluorescence retention via flow cytometry. Include controls with known inhibitors (e.g., LY335979) to benchmark efficacy. Ensure data reproducibility by repeating experiments across three biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s inhibitory potency across different experimental models?

  • Methodological Answer : Contradictions often arise from model-specific variables (e.g., ABCG2 expression levels, off-target effects). To address this:
  • Normalize ABCG2 expression using lentiviral transduction in cell lines (e.g., UKF-NB-3ABCG2 vs. control) .
  • Compare inhibitor kinetics in parallel assays (e.g., Caco-2 monolayers vs. murine models) .
  • Apply statistical rigor : Use ANOVA to account for variability and report 95% confidence intervals .

Q. What experimental strategies optimize this compound’s stability in long-term cytotoxicity assays?

  • Methodological Answer :
  • Pre-treatment protocols : Pre-incubate cells with this compound for 1 hour before adding chemotherapeutic agents to ensure inhibitor stability.
  • Solvent controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity.
  • Temperature control : Maintain assays at 37°C with 5% CO2 to mimic physiological conditions .

Q. How do researchers differentiate ABCG2-specific effects of this compound from off-target interactions in multi-transporter systems?

  • Methodological Answer :
  • Knockout models : Compare results in ABCG2<sup>-/-</sup> vs. WT models.
  • Multi-inhibitor panels : Co-administer this compound with inhibitors of related transporters (e.g., P-gp inhibitors like cyclosporin A).
  • Transcriptomic profiling : Validate ABCG2 specificity via RNA-seq or CRISPR-Cas9 knockdown .

Q. What computational approaches complement experimental data on this compound’s binding affinity to ABCG2?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding poses of this compound within the ABCG2 transmembrane domain.
  • MD simulations : Perform 100-ns simulations to assess stability of inhibitor-transporter interactions.
  • QSAR modeling : Corrogate structural analogs (e.g., GF120918) to identify critical pharmacophores .

Data Contradiction Analysis

Q. Why does this compound exhibit variable efficacy in Caco-2 vs. in vivo models, and how can this be addressed?

  • Methodological Answer : Differences stem from tissue-specific ABCG2 expression and bioavailability. Mitigate by:
  • Dose normalization : Adjust this compound concentrations based on plasma protein binding (e.g., murine plasma vs. cell culture media).
  • Tissue sampling : Measure portal vein concentrations (Cpv) in vivo to account for first-pass metabolism .

Ethical and Reporting Standards

Q. What are the best practices for reporting this compound-related data to ensure reproducibility?

  • Methodological Answer :
  • Detailed protocols : Publish step-by-step methods in supplementary materials, including inhibitor preparation and storage conditions .
  • Raw data sharing : Deposit flow cytometry profiles and pharmacokinetic curves in repositories like Figshare.
  • Conflict declaration : Disclose all funding sources and potential ABCG2 inhibitor patents .

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